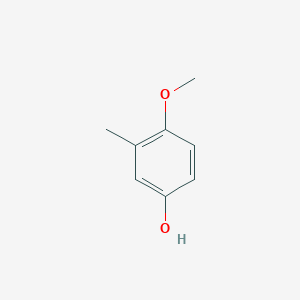










|
REACTION_CXSMILES
|
C1([OH:7])C=CC=CC=1.P(Cl)(Cl)(Cl)=O.[CH3:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[O:20][CH3:21].[OH-].[Na+].ClC1C=CC=C(C(OO)=O)C=1>CN(C)C=O.O>[CH3:21][O:20][C:15]1[CH:16]=[CH:17][C:18]([OH:7])=[CH:19][C:14]=1[CH3:13] |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
5.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.018 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred under nitrogen for ˜2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 4 h
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with 4×100 mL of ether
|
|
Type
|
WASH
|
|
Details
|
The ether layers were washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine solution, dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (silica gel: 90% hexane, 10% ethyl acetate)
|
|
Type
|
DISSOLUTION
|
|
Details
|
The remaining oil (1.78 g, 28%) was dissolved in dichloromethane (100 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed under nitrogen for ˜5 h
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with aqueous saturated sodium bicarbonate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The dark oil that remained was dissolved in 7 mL of methanol
|
|
Type
|
ADDITION
|
|
Details
|
5.5 mL of 10% aqueous potassium hydroxide solution was added
|
|
Type
|
ADDITION
|
|
Details
|
water was added
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with ether
|
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium bicarbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether was dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized twice with hexane
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.34 g | |
| YIELD: PERCENTYIELD | 1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |